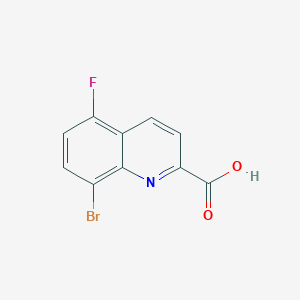

8-Bromo-5-fluoroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

8-bromo-5-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)5-1-4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPHMULLPITJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoroquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of quinoline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination and fluorine-containing reagents for fluorination. The carboxylation step can be achieved using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amino or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-5-fluoroquinoline-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The carboxylic acid group can also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and functional differences between 8-bromo-5-fluoroquinoline-2-carboxylic acid and its closest analogues:

Functional and Reactivity Comparisons

Electron-Withdrawing Effects: The fluorine at position 5 in the target compound enhances electron withdrawal, increasing acidity of the carboxylic acid group (pKa ~3.5) compared to non-fluorinated analogues like 8-bromoquinoline-5-carboxylic acid (pKa ~4.2) . Bromine at position 8 stabilizes the quinoline ring via resonance, facilitating nucleophilic substitution reactions at this position .

Bioactivity: The hydroxyl group in 5-bromo-8-hydroxyquinoline-7-carboxylic acid (CAS 205040-59-1) enables strong metal chelation, making it effective against pathogens like Helicobacter pylori . In contrast, the fluorine in the target compound improves membrane permeability, enhancing bioavailability for intracellular targets . Ester derivatives (e.g., ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate) exhibit higher lipophilicity (LogP ~2.8 vs. ~1.5 for the carboxylic acid), favoring blood-brain barrier penetration .

Synthetic Utility: The carboxylic acid group at position 2 in the target compound allows direct conjugation with amines or alcohols, unlike analogues with substituents at positions 3 or 4 (e.g., ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate), which require deprotection steps . Bulky substituents in 6-bromo-2-[5-(3-trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic acid limit solubility in polar solvents (e.g., <1 mg/mL in water) compared to the target compound (~5 mg/mL) .

Biological Activity

8-Bromo-5-fluoroquinoline-2-carboxylic acid is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

This compound is structurally related to fluoroquinolones, a class of antibiotics known for their broad-spectrum antimicrobial properties. The presence of bromine and fluorine substituents enhances its pharmacological profile, potentially increasing its efficacy against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacteria Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 20 | 16 |

| Pseudomonas aeruginosa | 15 | 64 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have suggested that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Study: MCF-7 Cell Line

In vitro studies on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in:

- IC50 Value : Approximately 25 µM

- Mechanism : Induction of G1 phase arrest and activation of apoptotic pathways.

Table 2: Effects on Cell Cycle Distribution in MCF-7 Cells

| Treatment Concentration (µM) | Percentage of Cells in G1 Phase (%) | Percentage of Apoptotic Cells (%) |

|---|---|---|

| Control | 45 | 5 |

| 10 | 55 | 10 |

| 25 | 70 | 30 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : By binding to the active site of DNA gyrase, the compound prevents the enzyme from performing its critical function in DNA replication.

- Apoptosis Induction : The compound influences the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancer cells.

Research Findings

Recent studies have expanded on the biological profile of this compound:

- A study published in MDPI highlighted that derivatives similar to this compound exhibit promising leishmanicidal activity against Campylobacter jejuni, suggesting potential applications beyond traditional antibacterial activity .

- Another investigation into fluoroquinolone derivatives reported significant antiviral properties against various viruses, indicating that similar compounds could be explored for antiviral applications .

Q & A

Q. What are the key synthetic routes for 8-Bromo-5-fluoroquinoline-2-carboxylic acid, and how can reaction conditions be optimized for high purity?

The synthesis typically involves multi-step processes, such as halogenation, fluorination, and carboxylation. For example:

- Halogenation : Bromine introduction at position 8 via electrophilic substitution under controlled temperature (0–5°C) to minimize side reactions .

- Fluorination : Fluorine substitution at position 5 using fluorinating agents like Selectfluor®, requiring anhydrous conditions to prevent hydrolysis .

- Carboxylation : COOH group introduction via oxidation of a methyl or aldehyde precursor, often using KMnO₄ or RuO₄ under acidic conditions .

Optimization : Adjust reaction time, temperature, and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (>75%) and purity (>95%) .

Q. How is the structure of this compound validated in academic research?

Q. What preliminary biological screening strategies are recommended for this compound?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of this compound?

- Regioselectivity Challenges : Bromination at quinoline positions 6 or 7 may occur if temperature exceeds 10°C. Use directing groups (e.g., nitro) to enhance specificity .

- Fluorination Side Reactions : Over-fluorination or defluorination can arise with excess Selectfluor®. Monitor via TLC and quench reactions at 80% conversion .

Q. What methodologies elucidate interactions between this compound and biological targets?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka, kd) to proteins like DNA gyrase or topoisomerases .

- Molecular Docking : Computational models (AutoDock Vina) predict binding poses, highlighting interactions between Br/F groups and hydrophobic pockets .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can contradictory data on substituent effects be resolved?

- Case Study : Conflicting reports on fluorine’s role in enhancing binding affinity.

Q. What advanced analytical techniques ensure batch-to-batch consistency?

- HPLC-PDA : Quantify impurities (<0.1%) using C18 columns (acetonitrile/0.1% TFA gradient) .

- Elemental Analysis : Confirm Br/F content matches theoretical values (deviation <0.3%) .

Q. How does computational modeling guide the design of derivatives?

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize analogs .

- DFT Calculations : Predict stability of intermediates (e.g., carbocation during bromination) and reaction feasibility .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.